molecular formula C6H6NO3S- B1211930 Benzenamine sulfate

Benzenamine sulfate

Cat. No. B1211930
M. Wt: 172.18 g/mol
InChI Key: BEHLMOQXOSLGHN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine sulfate(1-) is an organic sulfamate oxoanion obtained by deprotonation of the sulfamate OH group of this compound. It is a conjugate base of a this compound.

Scientific Research Applications

  • Acetylcholinesterase Inhibitors : A study by (Malik et al., 2017) focused on the synthesis and evaluation of benzenamine derivatives as acetylcholinesterase inhibitors, which showed significant memory-enhancing activity in mice models.

  • Antifungal and Antibacterial Activities : Research by (Yang et al., 2019) demonstrated that benzenamine can inhibit the development of Aspergillus flavus, a pathogenic fungus, indicating its potential as a fumigant against pathogenic fungi.

  • Water Decontamination : A study by (Ahmed et al., 2012) explored the use of benzenamine derivatives in the sulfate radical anion oxidation process for water decontamination.

  • DNA Binding and Antitumor Activity : Research by (Rahman et al., 2013) investigated benzenamine derivatives in the context of their DNA binding properties and their potential for antitumor activity in mouse models.

  • Biodegradation of Pharmaceuticals : The biodegradation of pharmaceuticals, such as diclofenac, using bacterial strains has been studied, with benzenamine playing a role in the degradation process, as reported by (Moreira et al., 2018).

  • Electrochemical Synthesis and Corrosion Protection : Studies by (Shahhosseini et al., 2016) and (Shahhosseini et al., 2015) have demonstrated the electrochemical synthesis of polymers based on benzenamine derivatives and their application in corrosion protection.

  • Anticancer Screening : The molecular docking, G-QSAR studies, and synthesis of new 2-phenazinamines as Bcr-Abl tyrosine kinase inhibitors for anticancer screening are investigated in a study by (Kale & Sonwane, 2020).

  • Crystal Structure Analysis : The crystal structure of certain benzenamine derivatives, providing insights into their molecular arrangements, has been analyzed by (Dileep et al., 2013).

properties

Molecular Formula

C6H6NO3S-

Molecular Weight

172.18 g/mol

IUPAC Name

N-phenylsulfamate

InChI

InChI=1S/C6H7NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h1-5,7H,(H,8,9,10)/p-1

InChI Key

BEHLMOQXOSLGHN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)NS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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